N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide is a compound belonging to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring consisting of three carbon atoms and two nitrogen centers at the 1- and 3-positions, while pyridine is a six-membered ring consisting of five carbon atoms and one nitrogen center .
Mechanism of Action
Target of Action
The primary target of the compound N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide is the interleukin-1 receptor-associated kinase 4 (IRAK-4) . IRAK-4 is a kinase enzyme involved in the phosphorylation of the hydroxy group of serine or threonine .
Mode of Action
This compound acts as an inhibitor of IRAK-4 . By inhibiting this kinase, the compound interferes with the phosphorylation process, thereby affecting the function of proteins that are substrates of this enzyme .
Biochemical Pathways
The inhibition of IRAK-4 by this compound affects the downstream signaling pathways associated with this kinase . These pathways are involved in various biological processes, including immune response and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibition of IRAK-4 . By inhibiting this kinase, the compound can modulate the activity of proteins involved in immune response and inflammation .
Biochemical Analysis
Biochemical Properties
This compound is known to be an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4; EC 2.7.11.1) . This suggests that it interacts with this enzyme, potentially affecting its function and the biochemical reactions it is involved in .
Cellular Effects
IRAK-4 is involved in the Toll-like receptor signaling pathway, which plays a crucial role in innate immunity .
Molecular Mechanism
Its inhibitory effect on IRAK-4 suggests that it may bind to this enzyme, potentially preventing it from participating in its usual biochemical reactions .
Preparation Methods
The synthesis of N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide involves several steps. Industrial production methods often involve the use of acetic acid and trifluoroacetic acid at controlled temperatures to achieve high yields .
Chemical Reactions Analysis
N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of specific enzymes, such as mitogen-activated protein kinase . In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide is unique due to its specific structure and the presence of both imidazole and pyridine rings. Similar compounds include other imidazopyridines, such as N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine . These compounds share similar chemical properties but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c25-19(21-16-6-2-1-3-7-16)23-12-10-22(11-13-23)15-17-14-20-18-8-4-5-9-24(17)18/h4-5,8-9,14,16H,1-3,6-7,10-13,15H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURINOYJBFVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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